1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a diphenylethanone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different effects based on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, affecting biofilm formation and virulence production .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 4-methyl-2-aminothiophenol with 7-chloro-2-bromoacetophenone under reflux conditions in the presence of a base such as potassium carbonate.
Piperazine Substitution: The benzo[d]thiazole intermediate is then reacted with piperazine in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions to introduce the piperazine moiety.
Formation of the Diphenylethanone Structure: Finally, the piperazine-substituted benzo[d]thiazole is reacted with benzophenone in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with one less phenyl group.
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylpropanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to its specific combination of a benzo[d]thiazole core, piperazine ring, and diphenylethanone structure
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3OS/c1-18-12-13-21(27)24-23(18)28-26(32-24)30-16-14-29(15-17-30)25(31)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFBKZPFFXZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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